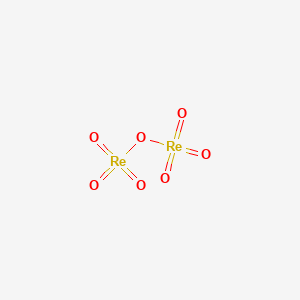
2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as P-phenylene-2,2'-bis(5-aminobenzoxazole) has been achieved with high yield through the condensation of 2,4-diaminophenol dihydrochloride and terephthalic acid, using SnCl2 as a reductive agent to suppress oxidation. This method highlights the potential for efficient synthesis routes for closely related compounds (Chen Xiangqun & Huang Yudong, 2004).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, such as bis[(3-pentafluorophenoxy)phenyl] 4,4′-oxydibenzoate, provide insights into the conformational flexibility and arrangement of polyarylate chains, which are crucial for understanding the structural characteristics of the compound (Lindeman et al., 1985).
Chemical Reactions and Properties
The compound has shown potential in undergoing reversible photocyclization reactions, as seen in studies on similar compounds like 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which exhibit thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990). This property could be indicative of the compound's ability to undergo specific chemical reactions under light irradiation.
Physical Properties Analysis
The structural study of compounds modeling elementary polymer units reveals significant data on conformational flexibility and predominant arrangements, which are essential for understanding the physical properties of polyarylate chains based on 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole (Lindeman et al., 1985).
Chemical Properties Analysis
The synthesis and antimicrobial activity of related compounds, such as (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles), offer insights into the chemical properties and potential applications of 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole derivatives in fields requiring specific chemical functionalities (Lavanya et al., 2014).
Wissenschaftliche Forschungsanwendungen
Application 1: Ultraviolet Stability of Poly-p-phenylenebenzobisoxazole (PBO) Fibers
- Methods of Application : OB-1/PBO Fiber is prepared via in situ polymerization and dry-jet wet-spinning technique . The effects of the light stabilizer (OB-1) on UV stability of PBO fiber and possible degradation mechanism were investigated by tensile testing, intrinsic viscosity measurement, SEM, and ATR-FTIR analysis .
Application 2: Fluorescent Whitening Agent
- Summary of the Application : OB-1 is widely used as a fluorescent whitening agent in textile, paper, plastic, and other industrial fields . It absorbs ultraviolet light and converts it into visible light, making objects appear whiter and brighter .
- Methods of Application : Fluorescent whitening agents are often added to textiles to improve their whiteness and brightness . In the plastic industry, they can improve the whiteness and brightness of plastic products, making them more durable and light-resistant .
Application 3: Preparation of Polymeric Film Sensors
- Summary of the Application : OB-1 may be used in the preparation of polymeric film sensors based on excimer luminescence and responsive to both mechanical and temperature stress .
- Methods of Application : OB-1 is dispersed into a thermoplastic aliphatic biodegradable polyester [poly (1,4-butylene succinate)] .
- Results or Outcomes : The resulting polymeric film sensors can respond to both mechanical and temperature stress .
Application 4: Thermophysical Property Datafile
- Summary of the Application : OB-1 is used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus . These datafiles provide crucial information for the simulation and optimization of chemical processes .
- Methods of Application : The thermophysical properties of OB-1, such as its heat capacity, thermal conductivity, and viscosity, are measured using various experimental techniques . This data is then compiled into a datafile that can be imported into a process simulator .
- Results or Outcomes : The use of OB-1 in thermophysical property datafiles allows for more accurate and efficient simulations of chemical processes .
Application 5: Quantum Tools for IR Spectra Interpretation
- Summary of the Application : OB-1 is used in the development of quantum tools for the interpretation of infrared (IR) spectra . These tools can help identify the vibrational modes of a molecule and provide insights into its structure and dynamics .
- Methods of Application : Quantum chemical calculations are performed on OB-1 to predict its IR spectrum . These predictions are then compared with experimental data to validate the quantum tools .
- Results or Outcomes : The use of OB-1 in the development of quantum tools for IR spectra interpretation can lead to more accurate and detailed analyses of molecular structures and dynamics .
Safety And Hazards
Zukünftige Richtungen
Future research on 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole could focus on expanding its range of applications. For example, it could be used in the development of high-performance halloysite nanotube (HNT)-based nanocomposites. It could also be used in the development of new types of sensors based on its excimer luminescence properties .
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACIQIJMCYPHQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892019 | |
| Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole | |
CAS RN |
1533-45-5, 36422-63-6 | |
| Record name | 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC252132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128BY3ERD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)











